molecular formula C8H14O3 B14310907 5,5-Dimethoxy-3-methylpent-2-enal CAS No. 111728-22-4

5,5-Dimethoxy-3-methylpent-2-enal

Cat. No.: B14310907
CAS No.: 111728-22-4
M. Wt: 158.19 g/mol
InChI Key: QJGAQZJISATUNI-UHFFFAOYSA-N
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Description

5,5-Dimethoxy-3-methylpent-2-enal: is an organic compound with the molecular formula C8H14O3 It is characterized by the presence of two methoxy groups and an aldehyde group attached to a pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethoxy-3-methylpent-2-enal can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pentene with dimethyl sulfate in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include:

    Reagents: 3-methyl-2-pentene, dimethyl sulfate, base (e.g., sodium hydroxide)

    Conditions: Room temperature, followed by oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethoxy-3-methylpent-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as halides, amines

Major Products:

    Oxidation: 5,5-Dimethoxy-3-methylpentanoic acid

    Reduction: 5,5-Dimethoxy-3-methylpent-2-enol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: 5,5-Dimethoxy-3-methylpent-2-enal is used as an intermediate in organic synthesis

Biology and Medicine: Research into the biological activity of this compound is ongoing

Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its reactivity makes it a versatile building block for various chemical products.

Mechanism of Action

The mechanism of action of 5,5-Dimethoxy-3-methylpent-2-enal depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The methoxy groups can also participate in substitution reactions, providing versatility in synthetic applications.

Comparison with Similar Compounds

    3-Methyl-2-pentene: A precursor in the synthesis of 5,5-Dimethoxy-3-methylpent-2-enal.

    5,5-Dimethoxy-2-pentanone: Similar structure but with a ketone group instead of an aldehyde.

    5,5-Dimethoxy-3-methylpentanoic acid: The oxidized form of this compound.

Uniqueness: this compound is unique due to the presence of both methoxy and aldehyde groups on the same molecule. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.

Properties

CAS No.

111728-22-4

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

5,5-dimethoxy-3-methylpent-2-enal

InChI

InChI=1S/C8H14O3/c1-7(4-5-9)6-8(10-2)11-3/h4-5,8H,6H2,1-3H3

InChI Key

QJGAQZJISATUNI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)CC(OC)OC

Origin of Product

United States

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